molecular formula C27H38N6O9 B12101748 Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA

Cat. No.: B12101748
M. Wt: 590.6 g/mol
InChI Key: NPMRWZCVKXKVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMRWZCVKXKVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions include:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which can be detected colorimetrically .

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA involves its hydrolysis by specific enzymes. The peptide bond is cleaved, releasing p-nitroaniline (pNA), which can be measured to determine enzyme activity. The molecular targets include prolyl endopeptidase and elastase, which play roles in various biological pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA that influence its enzymatic stability?

  • Methodological Answer : Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemistry and backbone conformation. Computational modeling (e.g., molecular dynamics simulations) can predict steric hindrance or hydrogen-bonding interactions affecting stability. Compare degradation rates under varying pH/temperature conditions to correlate structural motifs with stability .

Q. How is this compound synthesized, and what purity thresholds are critical for enzymatic assays?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests and quantify purity via reverse-phase HPLC (≥95% purity required for kinetic studies). Impurities >5% may skew kinetic parameters (e.g., Km, Vmax) due to competitive inhibition .

Q. What spectroscopic methods are optimal for quantifying hydrolysis of this compound in real time?

  • Methodological Answer : UV-Vis spectroscopy at 405 nm (pNA absorbance) is standard. Validate with stopped-flow techniques for rapid kinetics. Ensure calibration curves account for solvent effects (e.g., DMSO interference) .

Advanced Research Questions

Q. How can contradictory kinetic data from different assay conditions (e.g., buffer systems, ionic strength) be reconciled?

  • Methodological Answer : Systematically vary parameters (e.g., Tris vs. phosphate buffers, 0–150 mM NaCl) and perform ANOVA to identify confounding variables. For example, phosphate may chelate metal ions essential for enzyme activity, altering observed kcat values. Use surface plasmon resonance (SPR) to validate substrate-enzyme binding under conflicting conditions .

Q. What experimental designs mitigate interference from nonspecific proteases when studying this compound hydrolysis?

  • Methodological Answer : Incorporate protease inhibitors (e.g., PMSF for serine proteases) and validate specificity via knockout models or siRNA silencing. Use tandem mass spectrometry (LC-MS/MS) to confirm cleavage sites and rule out nonspecific degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.